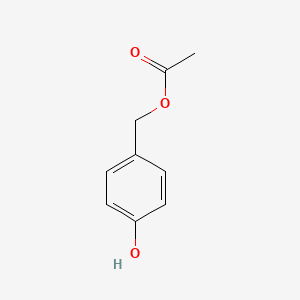

4-Hydroxybenzyl acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10O3 |

|---|---|

Molecular Weight |

166.17 g/mol |

IUPAC Name |

(4-hydroxyphenyl)methyl acetate |

InChI |

InChI=1S/C9H10O3/c1-7(10)12-6-8-2-4-9(11)5-3-8/h2-5,11H,6H2,1H3 |

InChI Key |

WRTCOTWKXLHMJW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC1=CC=C(C=C1)O |

Origin of Product |

United States |

Biosynthesis and Enzymatic Transformations of 4 Hydroxybenzyl Acetate and Precursors

Elucidation of Precursor Utilization Pathways

The formation of 4-hydroxybenzyl acetate (B1210297) is intrinsically linked to the catabolism of aromatic amino acids, which provide the necessary chemical backbone.

The degradation of phenylalanine and tyrosine is a primary source of precursors for various aromatic compounds. In many organisms, the catabolism of phenylalanine primarily proceeds through its conversion to tyrosine. pharmaguideline.comnih.gov This initial step is catalyzed by phenylalanine hydroxylase, an enzyme that hydroxylates the phenyl ring of phenylalanine. pharmaguideline.com

The subsequent catabolic pathway of tyrosine involves several enzymatic steps. A key initial step is the transamination of tyrosine by tyrosine transaminase to form 4-hydroxyphenylpyruvate. pharmaguideline.comnih.govcutm.ac.in This intermediate is a central branching point in the pathway. Under normal metabolic conditions, 4-hydroxyphenylpyruvate is further catabolized by 4-hydroxyphenylpyruvate dioxygenase to homogentisate, which eventually enters the central carbon metabolism. pharmaguideline.comnih.govnih.gov However, alternative metabolic routes can lead to the formation of other phenolic compounds, including 4-hydroxyphenylacetic acid. cutm.ac.in

4-Hydroxyphenylpyruvate, a direct product of tyrosine transamination, is a critical precursor. pharmaguideline.comcutm.ac.in The enzyme 4-hydroxyphenylpyruvate dioxygenase catalyzes the conversion of 4-hydroxyphenylpyruvate into homogentisate, a reaction that involves decarboxylation, substituent migration, and aromatic oxygenation. nih.gov

4-Hydroxyphenylacetic acid is another significant intermediate in these pathways and is found in various organisms as a metabolite. nih.govwikipedia.org It can be formed from 4-hydroxyphenylpyruvate by the action of p-hydroxyphenylpyruvate oxidase. This compound serves as a substrate for further enzymatic modifications. For instance, in some anaerobic bacteria, 4-hydroxyphenylacetic acid is the immediate precursor for the formation of p-cresol. karger.com

Characterization of Key Biosynthetic Enzymes

The enzymatic machinery involved in the transformation of precursors is diverse, featuring enzymes with unique catalytic mechanisms.

4-Hydroxyphenylacetate (B1229458) decarboxylase (4Hpad) is a notable enzyme found in certain anaerobic bacteria, such as Clostridium difficile. karger.comwikipedia.org It belongs to the glycyl radical enzyme family and catalyzes the decarboxylation of 4-hydroxyphenylacetate to produce 4-methylphenol (p-cresol). karger.comwikipedia.orgnih.gov This enzyme is part of a two-component system that includes a dedicated activating enzyme (4Hpad-AE). karger.comnih.gov

The activating enzyme, 4Hpad-AE, utilizes S-adenosylmethionine (SAM) to generate a glycyl radical on the decarboxylase, which is essential for its catalytic activity. karger.comnih.govuni-marburg.de The decarboxylase itself is a complex enzyme, often a hetero-octamer, and contains iron-sulfur clusters that are crucial for its function. karger.comnih.gov While 4Hpad decarboxylates 4-hydroxyphenylacetate to p-cresol, its study provides insight into the enzymatic potential for modifying the acetate side chain of phenylacetic acid derivatives. uniprot.orguni-bayreuth.de

| Component | Function | Key Features |

|---|---|---|

| 4-Hydroxyphenylacetate Decarboxylase (4Hpad) | Catalyzes the decarboxylation of 4-hydroxyphenylacetate to p-cresol. wikipedia.orgnih.gov | Glycyl radical enzyme; contains iron-sulfur clusters. karger.comnih.gov |

| 4Hpad-Activating Enzyme (4Hpad-AE) | Generates the glycyl radical on 4Hpad. karger.comnih.gov | Requires S-adenosylmethionine (SAM) and an external electron source. karger.comuni-marburg.de |

Baeyer-Villiger monooxygenases (BVMOs) are a class of enzymes that catalyze the insertion of an oxygen atom adjacent to a carbonyl group, a reaction of significant interest in biocatalysis. unipd.it Research has identified BVMOs capable of producing 4-hydroxyphenyl acetate. For instance, a 4-hydroxyacetophenone monooxygenase (HAPMO) from Pseudomonas fluorescens ACB has been purified and characterized. nih.govrug.nl This flavoprotein catalyzes the NADPH-dependent oxidation of 4-hydroxyacetophenone to 4-hydroxyphenyl acetate. nih.govrug.nl

Similarly, an arylketone monooxygenase from Pseudomonas putida JD1 has been shown to convert 4-hydroxyacetophenone into 4-hydroxyphenyl acetate. nih.gov This enzyme is a monomer containing flavin adenine dinucleotide (FAD) and is specific for NADPH as the electron donor. nih.gov These findings demonstrate a clear enzymatic route to an acetylated phenolic compound closely related to 4-hydroxybenzyl acetate.

| Enzyme | Source Organism | Substrate | Product | Cofactor |

|---|---|---|---|---|

| 4-Hydroxyacetophenone monooxygenase (HAPMO) | Pseudomonas fluorescens ACB | 4-Hydroxyacetophenone | 4-Hydroxyphenyl acetate | FAD, NADPH nih.govrug.nl |

| Arylketone monooxygenase | Pseudomonas putida JD1 | 4-Hydroxyacetophenone | 4-Hydroxyphenyl acetate | FAD, NADPH nih.gov |

The final step in the formation of this compound from its corresponding alcohol is an acetylation reaction. Enzymatic synthesis of this compound has been achieved through the transesterification of 4-hydroxybenzyl alcohol with vinyl acetate. mdpi.comsciforum.net This reaction can be catalyzed by lipases. However, the conversion yield for this compound in some studies was found to be relatively low compared to other benzyl (B1604629) alcohols, suggesting that the hydroxyl group on the phenyl ring may influence the reaction efficiency. mdpi.comsciforum.net

Conversely, deacetylation is the process of removing an acetyl group. Enzymatic deacetylation can be carried out by deacetylases. icm.edu.pl For example, chitin deacetylase catalyzes the removal of acetyl groups from N-acetylglucosamine units in chitin, liberating acetic acid. icm.edu.pl While specific deacetylases for this compound are not extensively characterized in the provided context, the general principle of enzymatic deacetylation is well-established.

Regulation and Mechanistic Insights into Biosynthetic Pathways

The biosynthesis of this compound is a multi-step process that originates from the phenylpropanoid pathway, involving several precursors and enzymatic transformations. The regulation of this pathway is complex, occurring at various enzymatic steps and influenced by the availability of precursors and cofactors. Mechanistic understanding of these enzymes provides insights into the control points for the production of this compound and its intermediates.

The primary biosynthetic route begins with the conversion of L-phenylalanine to p-coumaric acid, which is then transformed into 4-hydroxybenzaldehyde, followed by reduction to 4-hydroxybenzyl alcohol, and finally, acetylation to yield this compound.

Regulation of Precursor Formation: The Phenylpropanoid Pathway

The initial stages of the pathway, leading to the formation of p-coumaric acid, are critical regulatory points. The synthesis of p-coumaric acid in plants and engineered microorganisms typically involves two key enzymes: Phenylalanine ammonia-lyase (PAL) and trans-cinnamic acid 4-hydroxylase (C4H). nih.gov

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid, the first committed step in the phenylpropanoid pathway. nih.gov The activity and expression of PAL are often tightly regulated by developmental cues and environmental stimuli, making it a primary control point for the entire pathway.

trans-Cinnamic acid 4-hydroxylase (C4H): This enzyme, a member of the cytochrome P450 family (CYP73A subfamily), hydroxylates trans-cinnamic acid at the para position to produce p-coumaric acid. nih.gov The C4H-catalyzed reaction is a critical hydroxylation step that requires a cytochrome P450 reductase as a redox partner to supply electrons from NADPH. nih.gov Consequently, the regulation of p-coumaric acid production is not only dependent on C4H expression but also on the intracellular availability of NADPH. nih.gov In engineered E. coli, modulating the intracellular NADPH level has been shown to dramatically improve the production of p-coumaric acid. nih.gov

Table 1: Key Enzymes in the Biosynthesis of p-Coumaric Acid

| Enzyme | Abbreviation | Substrate | Product | Regulatory & Mechanistic Notes |

|---|---|---|---|---|

| Phenylalanine Ammonia-Lyase | PAL | L-Phenylalanine | trans-Cinnamic acid | Catalyzes the entry point into the phenylpropanoid pathway. nih.gov |

| trans-Cinnamic acid 4-hydroxylase | C4H | trans-Cinnamic acid | p-Coumaric acid | A cytochrome P450 enzyme that requires NADPH and a reductase partner for activity. nih.gov |

Conversion to 4-Hydroxybenzyl Alcohol

The conversion of p-coumaric acid to 4-hydroxybenzyl alcohol involves the reduction of a carboxylic acid to an alcohol, typically proceeding through an aldehyde intermediate. In engineered microbial systems, this is often achieved through a CoA-dependent pathway involving a cascade of three enzymes. researchgate.net

4-Coumaric acid: coenzyme A ligase (4CL): Activates p-coumaric acid by ligating it to coenzyme A (CoA), forming p-coumaroyl-CoA.

Cinnamoyl-CoA Reductase (CCR): Reduces the thioester bond of p-coumaroyl-CoA to form 4-hydroxybenzaldehyde. researchgate.net

Cinnamyl Alcohol Dehydrogenase (CAD): Catalyzes the final reduction of 4-hydroxybenzaldehyde to 4-hydroxybenzyl alcohol. researchgate.net

A significant challenge in the microbial production of aromatic aldehydes like 4-hydroxybenzaldehyde is their rapid endogenous reduction to the corresponding alcohols by native host enzymes. researchgate.net This indicates that various non-specific alcohol dehydrogenases can act on 4-hydroxybenzaldehyde. From a regulatory and metabolic engineering perspective, this necessitates the identification and potential knockout of genes encoding such reductases to control the accumulation of either the aldehyde or the alcohol. researchgate.net

Table 2: Enzymes in the Conversion of p-Coumaric Acid to 4-Hydroxybenzyl Alcohol

| Enzyme | Abbreviation | Substrate | Product | Mechanistic Insight |

|---|---|---|---|---|

| 4-Coumaric acid: coenzyme A ligase | 4CL | p-Coumaric acid | p-Coumaroyl-CoA | Activates the carboxylic acid for subsequent reduction. researchgate.net |

| Cinnamoyl-CoA Reductase | CCR | p-Coumaroyl-CoA | 4-Hydroxybenzaldehyde | Reduces the activated thioester to an aldehyde. researchgate.net |

| Cinnamyl Alcohol Dehydrogenase | CAD | 4-Hydroxybenzaldehyde | 4-Hydroxybenzyl alcohol | Reduces the aldehyde to the primary alcohol. researchgate.net |

Enzymatic Formation of this compound

The final step in the biosynthesis is the acetylation of 4-hydroxybenzyl alcohol. This reaction is catalyzed by an acetyltransferase. While the specific native enzyme responsible for this transformation in organisms that produce this compound is not extensively characterized, mechanistic insights can be drawn from analogous systems and biocatalytic studies.

In the biosynthesis of floral scent compounds like benzyl acetate, an enzyme known as acetyl-CoA:benzyl alcohol acetyltransferase (BEAT) has been identified. researchgate.net This class of enzymes utilizes acetyl-CoA as the acetyl group donor to esterify an alcohol. It is mechanistically plausible that a similar acetyltransferase is responsible for the conversion of 4-hydroxybenzyl alcohol to its acetate ester.

Furthermore, enzymatic synthesis studies have demonstrated that this transformation can be efficiently catalyzed by lipases, such as Candida antarctica lipase (B570770) B (CALB), through transesterification. mdpi.comsciforum.net In these reactions, an acyl donor like vinyl acetate is used to provide the acetyl group. mdpi.com The lowest conversion yield among several benzyl alcohol derivatives was observed for 4-hydroxybenzyl alcohol, suggesting that the hydroxyl group on the phenyl ring may influence the enzyme's catalytic efficiency. mdpi.comsciforum.net

Table 3: Enzyme Classes Involved in the Formation of this compound

| Enzyme Class | Example Enzyme | Acyl Donor | Reaction Type | Mechanistic Insight |

|---|---|---|---|---|

| Acetyltransferase | Acetyl-CoA:benzyl alcohol acetyltransferase (BEAT) (by analogy) | Acetyl-CoA | Acetylation | Utilizes an activated acetyl group for direct transfer to the alcohol. researchgate.net |

| Lipase / Esterase | Candida antarctica lipase B (CALB) | Vinyl acetate | Transesterification | Catalyzes the transfer of an acetyl group from an ester donor to the alcohol. mdpi.commdpi.com |

Compound Index

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| 4-Coumaric acid |

| 4-Hydroxybenzaldehyde |

| This compound |

| 4-Hydroxybenzyl alcohol |

| Acetyl-CoA |

| Benzyl acetate |

| L-Phenylalanine |

| p-Coumaroyl-CoA |

| trans-Cinnamic acid |

Synthetic Methodologies for 4 Hydroxybenzyl Acetate and Its Derivatives

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis utilizes enzymes as biocatalysts to perform chemical transformations, often providing high selectivity under mild reaction conditions. This "green" alternative to traditional chemical synthesis is particularly effective for producing flavor and fragrance esters. sciforum.net

Lipases are widely used enzymes that catalyze reactions such as esterification and transesterification. nih.gov The enzymatic synthesis of 4-hydroxybenzyl acetate (B1210297) can be accomplished via the transesterification of 4-hydroxybenzyl alcohol. In a notable study, Candida antarctica lipase (B570770) B (CALB) was used to catalyze the reaction between various benzyl (B1604629) alcohol derivatives and vinyl acetate in an isooctane solvent. sciforum.netmdpi.com

The conversion yields in these enzymatic reactions are highly dependent on the structure of the alcohol substrate. mdpi.com While non-substituted benzyl alcohol achieved a conversion of approximately 90%, the presence of a hydroxyl group on the aromatic ring, as in 4-hydroxybenzyl alcohol, significantly lowered the yield. sciforum.netmdpi.com The conversion for 4-hydroxybenzyl alcohol was reported to be the lowest among the tested substrates, at around 17%. sciforum.netmdpi.com This reduced yield is partly attributed to the solubility of the alcohol in the isooctane reaction medium. mdpi.com

Table 1: Lipase-Catalyzed Conversion Yields of Benzyl Alcohol Derivatives

| Substrate Alcohol | Conversion Yield (%) |

|---|---|

| Benzyl alcohol | ~90% |

| 4-Methoxybenzyl alcohol | >50% |

| 2-Hydroxybenzyl alcohol | >50% |

| 4-Nitrobenzyl alcohol | 48% |

| Vanillyl alcohol | 42% |

| 4-Hydroxybenzyl alcohol | ~17% |

To maximize the efficiency of biocatalytic processes, optimization of various reaction parameters is crucial. The production and activity of enzymes like lipases are influenced by physical and chemical factors, including temperature, pH, enzyme concentration, substrate molar ratio, and agitation speed. nih.govnih.gov

The optimization process often involves systematically varying these parameters to find the conditions that result in the highest product yield and selectivity. For instance, the catalytic activity of lipase generally increases with temperature up to an optimal point, beyond which the enzyme may denature, leading to a decreased yield. frontiersin.org In a typical lipase-catalyzed amidation, the yield was observed to increase as the temperature rose from 40°C to 60°C, but began to decrease at 65°C. frontiersin.org Similarly, pH is a critical factor, with most lipases exhibiting optimal activity in a specific pH range; for example, lipase from Kocuria flava Y4 shows the highest activity at pH 8. nih.gov

Other parameters that are commonly optimized include:

Enzyme Loading: The concentration of the enzyme must be sufficient to ensure a reasonable reaction rate without being excessively high, which would increase costs. frontiersin.org

Substrate Ratio: The molar ratio of the alcohol to the acyl donor can significantly affect the equilibrium of the reaction and, consequently, the final ester yield. researchgate.net

Agitation Speed: In heterogeneous systems, proper mixing is necessary to overcome mass transfer limitations. nih.gov

Response surface methodology (RSM) is a statistical tool used to model and analyze processes where the response is influenced by several variables, allowing for efficient optimization to enhance product yields. nih.gov

Table 2: Illustrative Effect of Temperature on Enzymatic Reaction Yield

| Temperature (°C) | Relative Yield (%) |

|---|---|

| 40 | 72 |

| 50 | 85 |

| 60 | 100 |

| 70 | 88 |

Conventional Organic Synthesis Routes

Traditional organic chemistry provides several reliable methods for the synthesis of 4-hydroxybenzyl acetate and its derivatives.

The most straightforward method for preparing this compound is the direct esterification of 4-hydroxybenzyl alcohol. This reaction typically involves treating the alcohol with an acetylating agent such as acetic acid or the more reactive acetic anhydride. When using acetic acid, the reaction is often catalyzed by a strong acid (Fischer esterification), though this method can be limited by an unfavorable equilibrium. The use of solid acid catalysts, such as porous phenolsulfonic acid-formaldehyde resins, can also facilitate the esterification of alcohols, sometimes without the need to remove the water byproduct. organic-chemistry.org

Alternatively, various other catalysts and reagents can mediate the dehydrative coupling of carboxylic acids and alcohols. organic-chemistry.org For instance, 4-hydroxybenzyl alcohol can be reacted with different carboxylic acids in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) to produce a range of ester derivatives. nih.gov

Multi-step synthesis allows for the construction of this compound from simpler, readily available aromatic precursors. The order of reactions is critical to ensure the correct regiochemistry of the final product. libretexts.org

One common route begins with phenol (B47542). Phenol can be reacted with formaldehyde in the presence of a base, such as sodium hydroxide, to produce a mixture of o- and p-hydroxybenzyl alcohols. prepchem.com The desired 4-hydroxybenzyl alcohol can then be separated and subsequently acetylated to yield this compound. prepchem.com

Another pathway starts with 4-hydroxyacetophenone. The ketone group can be reduced to a hydroxyl group using a reducing agent like sodium borohydride or through catalytic hydrogenation (e.g., using a palladium on carbon catalyst) to form 4-hydroxybenzyl alcohol. rsc.org The resulting alcohol is then esterified to give the final product. A reported method for this reduction achieved a 97.6% conversion with 96.0% selectivity.

Derivatives of this compound can be synthesized through selective functionalization. One versatile intermediate for this purpose is 4-acetoxybenzyl acetate, which is easily prepared by treating 4-hydroxybenzyl alcohol with acetic anhydride. core.ac.ukkyoto-u.ac.jp

This intermediate can undergo nucleophilic substitution at the benzylic position with various reagents. For example, refluxing 4-acetoxybenzyl acetate with potassium cyanide in methanol yields 4-hydroxybenzyl cyanide. core.ac.ukkyoto-u.ac.jp During these reactions, the phenolic acetoxy group is conveniently transformed back into a phenol group. core.ac.ukkyoto-u.ac.jp This method provides a one-step route to a variety of 4-hydroxybenzyl compounds, as the acetoxy group at the benzylic position acts as a good leaving group, similar to a halide. core.ac.ukkyoto-u.ac.jp

As mentioned previously, another direct approach to derivatization involves the esterification of the primary alcohol of 4-hydroxybenzyl alcohol with various carboxylic acids to synthesize a library of ester derivatives with potentially different biological activities. nih.govrsc.org

Table 3: Synthesis of 4-Hydroxybenzyl Derivatives from 4-Acetoxybenzyl Acetate

| Reagent(s) | Product | Yield (%) |

|---|---|---|

| Methanol, Sodium Acetate | 4-Hydroxybenzyl Methyl Ether | 80% |

| Potassium Cyanide, Methanol | 4-Hydroxybenzyl Cyanide | 70% |

| Sodium Phenoxide, Ether | 4,4'-Dihydroxydiphenylmethane | 31% |

Green Chemistry Principles in this compound Synthesis

The growing emphasis on environmental sustainability has propelled the integration of green chemistry principles into the synthesis of fine chemicals, including this compound. These principles aim to reduce or eliminate the use and generation of hazardous substances by focusing on aspects such as the use of renewable feedstocks, enzymatic catalysis, and the avoidance of toxic solvents and reagents. Research in this area seeks to develop synthetic routes that are not only efficient but also environmentally benign.

One of the primary green approaches to synthesizing this compound is through biocatalysis, specifically using enzymes. Enzymatic reactions offer high selectivity, operate under mild conditions (temperature and pressure), and utilize non-toxic, biodegradable catalysts. A notable example is the transesterification of 4-hydroxybenzyl alcohol with an acyl donor, catalyzed by an enzyme like lipase.

A study on the enzymatic synthesis of various benzyl alcohol derivatives utilized Candida antarctica lipase B (CALB) for the transesterification of 4-hydroxybenzyl alcohol with vinyl acetate. mdpi.comsciforum.net The reaction was conducted in an organic solvent, isooctane. While this method successfully produced this compound, the conversion yield was relatively low, reported to be around 17%. mdpi.comsciforum.net The lower yield for 4-hydroxybenzyl alcohol compared to other substrates like unsubstituted benzyl alcohol (approx. 90% yield) was attributed to its structure and solubility in the reaction medium. mdpi.comsciforum.net Despite the modest yield, this enzymatic pathway represents a significant step towards a greener synthesis, avoiding harsh chemicals and conditions typical of traditional chemical methods. sciforum.net

Another key principle of green chemistry is the reduction or elimination of volatile organic solvents. Research has demonstrated the feasibility of performing acetylation reactions under solvent- and catalyst-free conditions. mdpi.comresearchgate.net This approach involves heating the alcohol substrate directly with an acetylating agent like acetic anhydride. While specific studies on 4-hydroxybenzyl alcohol under these exact conditions are not detailed, the general method has been proven effective for a range of substituted benzyl alcohols, achieving high conversions and 100% selectivity. researchgate.net This strategy significantly improves the environmental profile of the synthesis by eliminating solvent waste, which is a major contributor to chemical pollution.

The choice of acetylating agent is also crucial from a green chemistry perspective. Isopropenyl acetate (IPAc) has emerged as a sustainable alternative to traditional reagents like acetic anhydride or acetyl chloride. rsc.org The acetylation of benzyl alcohols with isopropenyl acetate is advantageous because the only byproduct is acetone, a relatively benign and easily removable solvent. rsc.org This method avoids the formation of acidic byproducts, such as acetic acid or hydrochloric acid, which require neutralization steps and can contribute to waste streams.

These green methodologies highlight a progressive shift in the synthesis of this compound, moving away from conventional practices towards more sustainable and environmentally responsible processes.

Table 1: Research Findings on Green Synthesis of this compound

| Method | Substrate | Acyl Donor | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Enzymatic Transesterification | 4-Hydroxybenzyl alcohol | Vinyl acetate | Candida antarctica lipase B (CALB) | Isooctane | ~17% | mdpi.comsciforum.net |

Structure Activity Relationship Sar Studies and Rational Design of Derivatives

Design and Synthesis of Novel 4-Hydroxybenzyl Acetate (B1210297) Analogues and Hybrid Compounds

The rational design of novel analogues and hybrid compounds of 4-hydroxybenzyl acetate is a key strategy to enhance its therapeutic potential. This often involves the esterification of its parent compound, 4-hydroxybenzyl alcohol (HBA), with various carboxylic acids to produce a library of derivatives with diverse functionalities. rsc.orgrsc.org

One common synthetic route involves the reaction of HBA with carboxylic acids in a suitable solvent like dichloromethane, often facilitated by a catalyst such as 4-(dimethylamino)pyridine (DMAP) and a coupling agent like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI). rsc.org This method allows for the synthesis of a wide range of HBA esters. The success of the esterification is typically confirmed using spectroscopic methods like Infrared (IR) spectroscopy, which shows the characteristic carbonyl group peak of the ester, and Nuclear Magnetic Resonance (NMR) spectroscopy, which confirms the esterification of the hydroxyl groups. rsc.org

Researchers have synthesized a variety of HBA derivatives by reacting it with different carboxylic acids. Some examples of synthesized derivatives include:

4-hydroxybenzyl alcohol 3-furoate (B1236865) (FHBA) rsc.org

4-hydroxybenzyl alcohol 3-furancarboxylic acid diester (2FHBA) rsc.org

4-hydroxybenzyl alcohol 2-naphthoate (B1225688) (NHBA) rsc.org

4-hydroxybenzyl alcohol benzoate (B1203000) (BHBA) rsc.org

The enzymatic synthesis of this compound and its derivatives has also been explored as a "green" alternative to chemical synthesis. mdpi.com This method often utilizes enzymes like Candida antarctica lipase (B570770) B (CALB) for transesterification reactions with vinyl acetate. mdpi.com However, the conversion yields can be dependent on the structure of the alcohol, with 4-hydroxybenzyl alcohol showing a lower conversion yield compared to non-substituted benzyl (B1604629) alcohol. mdpi.com

Hybrid compounds have also been designed by linking the 4-hydroxybenzyl moiety to other pharmacologically active scaffolds. For instance, novel 4-hydroxycoumarin (B602359) derivatives have been linked to an N-benzyl pyridinium (B92312) moiety to create potent acetylcholinesterase inhibitors. ut.ac.ir Another approach involves the synthesis of analogues where the 4-hydroxybenzyl group is incorporated into more complex structures, such as [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid compounds, to target specific receptors like the thyroid hormone receptor β. researchgate.net

The design of these novel compounds is often guided by the structural features of known biologically active molecules. For example, knowledge of the important interactions of drugs like donepezil (B133215) with its target receptor has inspired the design of hybrid molecules incorporating the 4-hydroxybenzyl scaffold. ut.ac.ir

Correlation of Structural Modifications with Biological Activity Profiles

The biological activity of this compound derivatives is intricately linked to their chemical structure. Modifications to the phenolic hydroxyl group, the acetate moiety, the aromatic ring, and the introduction of linker units all play a crucial role in modulating the activity profile of these compounds.

The phenolic hydroxyl group is a key determinant of the antioxidant activity of this compound and its analogues. sciforum.net The radical scavenging capacity of phenolic compounds is largely dependent on the presence and arrangement of hydroxyl groups on the aromatic ring. sciforum.net Studies have shown that this compound exhibits antioxidant activity, which is attributed to this hydroxyl group. sciforum.net In a comparative study, 2-hydroxybenzyl acetate and vanillyl acetate also demonstrated notable antioxidant properties due to their phenolic hydroxyl groups. sciforum.net

Esterification of the phenolic hydroxyl group can significantly alter the biological activity. For instance, in the synthesis of 4-hydroxybenzyl alcohol derivatives, the esterification of the phenolic hydroxyl was confirmed by the disappearance of its characteristic signal in the 1H-NMR spectrum. rsc.org This modification can lead to derivatives with altered pharmacological properties, such as sedative-hypnotic activities. rsc.org

Substitutions on the aromatic ring of this compound can profoundly impact its biological activity. The nature, position, and number of substituents can alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. nih.govlibretexts.org

Electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3), on the aromatic ring are generally known to enhance the antioxidant activity of phenolic compounds. frontiersin.org For example, vanillyl acetate, which has both a hydroxyl and a methoxy group on the aromatic ring, was found to be a potent antioxidant. mdpi.comsciforum.net Conversely, electron-withdrawing groups can decrease antioxidant activity. frontiersin.org The position of the substituent also matters; for instance, 2-hydroxybenzyl acetate showed higher antioxidant activity than this compound in one study. sciforum.net

In the context of other biological activities, such as antibacterial effects, substitutions on the aromatic ring have also been shown to be critical. In a study on benzyl acetate derivatives, the presence of a methoxy group on the aromatic ring was implicated in the observed antibacterial activity, suggesting the importance of electron-donating effects. dergipark.org.tr

The introduction of linker units to create hybrid molecules is another strategy to modulate biological activity. The length and flexibility of the linker can influence how the molecule binds to its target. For example, in the design of fosmidomycin (B1218577) analogues, nitrogen-containing linkers of varying structures were used to connect the active substructures, leading to compounds with different levels of enzyme inhibition and herbicidal activity. One analogue with an N-(4-fluorophenylethyl) nitrogen-containing linker exhibited superior plant inhibition activities.

Computational Approaches and Molecular Modeling in SAR Elucidation

Computational approaches and molecular modeling are invaluable tools in understanding the structure-activity relationships of this compound and its derivatives. These methods provide insights into how these molecules interact with biological targets at a molecular level, thereby guiding the rational design of more potent and selective compounds. nih.gov

Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a small molecule to a target protein. For instance, docking studies have been employed to investigate the interaction of benzyl acetate derivatives with the active site of bacterial enzymes like E. coli carbonic anhydrase. dergipark.org.trdergipark.org.tr These studies can reveal key interactions, such as the blocking of access to a crucial cofactor, which can explain the observed biological activity. dergipark.org.tr In the development of novel inhibitors, docking can help to identify compounds that occupy both the catalytic active site (CAS) and peripheral anionic site (PAS) of an enzyme, as was shown for novel 4-hydroxycoumarin derivatives. ut.ac.ir

Quantitative Structure-Activity Relationship (QSAR) is another powerful computational method that develops mathematical models to predict the biological activity of compounds based on their chemical structures. nih.gov QSAR studies can identify the key molecular descriptors that are correlated with a specific biological activity. This information can then be used to virtually screen large libraries of compounds and prioritize them for synthesis and experimental testing. nih.gov

Molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor interactions over time. acs.org By simulating the movement of atoms and molecules, MD can help to assess the stability of the predicted binding poses from docking studies and provide a more accurate estimation of the binding free energy. acs.org

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another crucial computational tool used in drug design. These models can predict the pharmacokinetic and toxicological properties of compounds at an early stage, helping to identify candidates with favorable drug-like properties. researchgate.net For example, molecular modeling has been used to predict that certain benzyl acetate derivatives are water-soluble, highly absorbed through the gastrointestinal tract, and are not substrates for P-glycoprotein, which is involved in drug resistance. dergipark.org.trresearchgate.net

Mechanistic Investigations of Biological Activities in Vitro and Non Human in Vivo Models

Antioxidant Activity and Redox Modulation

The antioxidant properties of 4-hydroxybenzyl acetate (B1210297) are primarily attributed to its phenolic structure, which is inherited from its parent compound, 4-hydroxybenzyl alcohol (4-HBA). Phenolic compounds are well-documented as potent antioxidants due to their ability to donate a hydrogen atom or an electron to neutralize free radicals.

Research on hydroxybenzyl alcohols (HBAs) has elucidated several mechanisms through which these compounds exert their free radical scavenging effects. The primary pathways include hydrogen atom transfer (HAT) and single electron transfer (SET). In the HAT mechanism, the phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it. This process is particularly effective against highly reactive radicals such as the hydroxyl radical (•OH).

Studies involving pulse radiolysis have shown that HBAs, including 4-HBA, can efficiently scavenge hydroxyl radicals, initially forming OH-adducts which then decay into phenoxyl radicals. These resulting phenoxyl radicals are relatively stable and can be further neutralized by other antioxidants like ascorbic acid, thus preventing a cascade of oxidative damage. The antioxidant capacity is closely linked to the molecular structure, with the position of the hydroxyl group on the benzyl (B1604629) ring playing a crucial role in the radical scavenging ability.

In various cellular and in vivo models, 4-hydroxybenzyl alcohol has demonstrated a significant capacity to mitigate oxidative stress. It has been shown to protect against cellular damage by reducing mitochondrial dysfunction and inhibiting lipid peroxidation and protein oxidation. By scavenging reactive oxygen species (ROS), 4-HBA helps to maintain cellular homeostasis and prevent the detrimental effects of oxidative damage to key biomolecules.

Furthermore, 4-HBA has been observed to up-regulate the expression of several antioxidant genes, enhancing the cell's intrinsic defense mechanisms against oxidative stress. This modulation of cellular redox pathways underscores its protective effects in environments characterized by excessive free radical production. The compound's ability to restore the activity of depleted antioxidant enzymes, such as manganese superoxide dismutase (Mn-SOD), further contributes to its role in oxidative stress mitigation.

Antimicrobial Properties and Mode of Action (Non-Clinical Focus)

4-Hydroxybenzyl acetate and its related compounds have been investigated for their ability to inhibit the growth of various pathogenic microorganisms. The antimicrobial activity is often linked to the lipophilic nature of the benzyl group, which can facilitate interaction with and disruption of microbial cell membranes.

Benzyl acetate derivatives have shown notable antibacterial efficacy. In one study, a series of benzyl acetate derivatives were synthesized and tested against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Shigella spp. All tested compounds exhibited inhibitory activity against both organisms at a concentration of 100 µg/ml.

Another study directly evaluated the antimicrobial activity of this compound. The results indicated that this compound was not effective against E. coli but did show some activity against S. aureus. The differing susceptibility of Gram-positive and Gram-negative bacteria to phenolic compounds is a well-documented phenomenon, often attributed to differences in their cell wall structure.

Antibacterial Activity of this compound

| Bacterial Strain | Inhibition Zone Diameter (mm) | Activity Level |

|---|---|---|

| Escherichia coli PCM 2057 | 6.0 ± 0.0 | No effective |

| Staphylococcus aureus PCM 2054 | 6.0 ± 0.0 | No effective |

While extensive research on the antifungal properties of this compound is limited, studies on related compounds provide some insights. Benzyl acetate has been reported to be effective against the fungus Aspergillus parasiticus. It was found to inhibit both the growth and conidia germination of this aflatoxin-producing fungus. The minimum inhibitory concentration of benzyl acetate for fungal growth via direct contact was determined to be 10 μL/mL. This suggests that the benzyl acetate scaffold has potential as an antifungal agent, though further studies are needed to specifically assess the efficacy of the 4-hydroxy substituted derivative.

The antimicrobial mode of action for some benzyl derivatives involves the inhibition of essential microbial enzymes. Molecular docking studies have suggested that benzyl acetate derivatives have an affinity for the active site of E. coli carbonic anhydrase, an enzyme crucial for bacterial metabolism. By blocking access to the zinc cofactor in the enzyme's active site, these compounds can disrupt its function.

Furthermore, the parent compound, 4-hydroxybenzyl alcohol, has been identified as a potent inhibitor of α-class carbonic anhydrases from the bacterial pathogens Neisseria gonorrhoeae and Vibrio cholerae. The inhibition constants (KI) for 4-hydroxybenzyl alcohol against these bacterial enzymes were found to be in the micromolar range, indicating a strong inhibitory effect.

There is currently a lack of specific research investigating the direct inhibitory effects of this compound on other key microbial enzymes such as DNA gyrase and RNA polymerase. While these enzymes are known targets for various antibacterial agents, the potential role of this compound in their inhibition remains to be explored.

Interactions with Biological Systems in Model Organisms

In studies on carrot (Daucus carota), 4HBA has been identified as an endogenous inhibitor of embryogenesis. nih.gov HPLC analysis revealed that 4HBA accumulates in the flowers and fruits of the carrot plant, with the highest concentrations occurring after flowering, during the early stages of embryo development. nih.gov When applied exogenously to immature carrot fruits, 4HBA was found to inhibit seed formation, with many of the treated seeds failing to develop a mature embryo. nih.gov This suggests that 4HBA plays a regulatory role in zygotic embryogenesis in carrots. nih.gov

Conversely, a related but distinct compound, 4-hydroxyphenethyl alcohol (4-HPEA), has been shown to stimulate the growth of barley (Hordeum vulgare) seedlings. pjoes.com Pre-sowing treatment of barley seeds with 4-HPEA led to enhanced germination and an increase in shoot and root biomass, particularly in the early stages of development. pjoes.com

These findings indicate that compounds with a 4-hydroxybenzyl or similar phenolic structure can have significant, though varied, effects on plant growth and development, ranging from inhibition of seed formation to stimulation of seedling growth.

Table 2: Effects of 4-Hydroxybenzyl Alcohol (4HBA) on Carrot Seed Development

| Plant Model | Compound | Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Carrot (Daucus carota) | 4-Hydroxybenzyl Alcohol (4HBA) | Endogenous | Accumulates in flowers and developing fruits. | nih.gov |

This interactive table summarizes the observed effects of 4-hydroxybenzyl alcohol (4HBA) on the growth and development of carrot plants.

Influence on Microbial Community Dynamics and Metabolism

The influence of this compound on microbial communities is primarily understood through the metabolic pathways of its constituent parts upon hydrolysis: 4-hydroxybenzyl alcohol and acetate. While direct studies on this compound's impact on microbial dynamics are not extensively documented, the metabolic fate of structurally similar phenolic compounds and acetate in various microbial environments, including soil and the mammalian gut, provides a strong basis for understanding its potential effects.

Upon introduction into a microbial environment, esterases of microbial origin are likely to rapidly hydrolyze this compound into 4-hydroxybenzyl alcohol and acetic acid. The subsequent influence on microbial community dynamics and metabolism will then be dictated by the downstream processing of these two molecules by the resident microbiota.

Metabolism of the 4-Hydroxybenzyl Moiety:

Microorganisms, particularly bacteria, possess diverse enzymatic machinery to degrade aromatic compounds. Pseudomonas putida CSV86, for instance, is capable of growing on 4-hydroxybenzyl alcohol. The metabolic pathway in this organism involves the oxidation of 4-hydroxybenzyl alcohol to 4-hydroxybenzaldehyde, followed by its conversion to 4-hydroxybenzoate. This is then further metabolized, typically through pathways that lead to central metabolites. In Escherichia coli, 4-hydroxybenzyl alcohol has been identified as a metabolite derived from L-tyrosine during thiamine biosynthesis, indicating that pathways for its synthesis and potential degradation exist within common gut bacteria. nih.govnih.gov

The metabolism of phenolic compounds by the gut microbiota is a well-established phenomenon that significantly impacts their bioavailability and biological activity. nih.govnih.govmdpi.com Intestinal microbes can transform complex polyphenols into simpler, low-molecular-weight phenolic acids that can be more readily absorbed by the host. researchgate.net It is plausible that 4-hydroxybenzyl alcohol, released from this compound, would enter these metabolic pathways, potentially influencing the composition and metabolic output of the gut microbiota. A diet rich in phenolic compounds has been shown to modulate the gut microbiota, promoting the growth of beneficial bacteria and influencing colonic health. maastrichtuniversity.nl

Influence of the Acetate Moiety:

Acetate is a short-chain fatty acid (SCFA) that plays a crucial role in microbial metabolism. It can serve as a primary carbon and energy source for many bacteria. nih.govresearchgate.net However, the concentration of acetate can have differential effects on bacterial growth. At low concentrations, it can be a beneficial nutrient, while at high concentrations, it can inhibit the growth of some bacteria, including Escherichia coli, through mechanisms such as intracellular acidification and perturbation of the anion balance. nih.govnih.govembopress.org Therefore, the release of acetate from this compound could select for microbial populations that are either capable of utilizing acetate efficiently or are more resistant to its inhibitory effects at higher concentrations.

The table below summarizes the potential metabolic pathways and microbial responses to the hydrolysis products of this compound.

| Hydrolysis Product | Potential Microbial Metabolic Pathway | Influence on Microbial Community |

| 4-Hydroxybenzyl alcohol | Oxidation to 4-hydroxybenzaldehyde, then to 4-hydroxybenzoate, followed by ring cleavage and entry into central metabolism. | Enrichment of bacteria capable of degrading aromatic compounds, such as certain species of Pseudomonas. Modulation of gut microbiota composition due to the introduction of a phenolic compound. |

| Acetate | Utilization as a carbon and energy source via the acetyl-CoA synthetase or the acetate kinase-phosphotransacetylase pathways. | At low concentrations, promotion of the growth of acetate-utilizing bacteria. At high concentrations, potential inhibition of the growth of sensitive species, leading to shifts in community structure. |

Impact on Microbial Community Dynamics:

The combined effect of 4-hydroxybenzyl alcohol and acetate release could lead to significant shifts in microbial community structure and function. The degradation of aromatic compounds can be a specialized trait, and the introduction of 4-hydroxybenzyl alcohol may enrich for populations with these catabolic capabilities. mdpi.com Simultaneously, the local increase in acetate concentration could favor the proliferation of acetogenic bacteria or other microbes adept at SCFA metabolism.

In the context of the gut microbiome, the metabolism of phenolic compounds can have a prebiotic-like effect, selectively promoting the growth of beneficial bacteria. nih.govmaastrichtuniversity.nl The specific impact of this compound would depend on the composition of the initial microbial community and its enzymatic capacity to process both the aromatic and acetate components. The resulting shifts in microbial populations and their metabolic byproducts could, in turn, influence the host's physiology.

Advanced Analytical Techniques for the Detection and Quantification of 4 Hydroxybenzyl Acetate

High-Resolution Chromatographic Methodologies

Chromatographic techniques are fundamental in the separation of 4-Hydroxybenzyl acetate (B1210297) from other components in a mixture, allowing for its accurate quantification and identification. The choice of methodology often depends on the nature of the sample matrix and the concentration of the analyte.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Complex Matrices

Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a powerful technique for the analysis of 4-Hydroxybenzyl acetate in complex biological matrices such as plasma and urine. nih.gov This method offers high resolution, sensitivity, and selectivity, making it ideal for detecting trace amounts of the compound. nih.gov The UPLC system allows for rapid separation of analytes, while the tandem mass spectrometer provides definitive identification and quantification based on the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions. researchgate.netmdpi.com

For the analysis of this compound, a reversed-phase UPLC system is typically employed. The separation is often achieved on a C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The formic acid helps to improve the ionization efficiency in the mass spectrometer.

In the tandem mass spectrometer, this compound is typically ionized using electrospray ionization (ESI) in either positive or negative ion mode. In positive ion mode, the protonated molecule [M+H]⁺ would be selected as the precursor ion. In negative ion mode, the deprotonated molecule [M-H]⁻ would be the precursor. Collision-induced dissociation (CID) is then used to fragment the precursor ion, and specific product ions are monitored for quantification, a process known as multiple reaction monitoring (MRM). This high selectivity minimizes interference from matrix components.

Table 1: Illustrative UPLC-MS/MS Parameters for this compound Analysis

| Parameter | Value |

| UPLC System | |

| Column | C18 (e.g., 2.1 mm x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| MS/MS System | |

| Ionization Mode | ESI Positive/Negative |

| Precursor Ion [M+H]⁺ | Hypothetical m/z 167.07 |

| Product Ions | To be determined experimentally |

| Precursor Ion [M-H]⁻ | Hypothetical m/z 165.05 |

| Product Ions | To be determined experimentally |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. For the analysis of this compound, which has a moderate boiling point, GC-MS offers excellent chromatographic separation and definitive identification based on mass spectra. Often, derivatization is employed to increase the volatility and thermal stability of the analyte. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether. nist.gov

The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column, typically with a non-polar stationary phase like 5% phenyl-polydimethylsiloxane. The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points.

As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized, most commonly by electron ionization (EI). The resulting mass spectrum, a unique fragmentation pattern for each compound, allows for unambiguous identification by comparison to spectral libraries (e.g., NIST). The fragmentation of the TMS derivative of this compound would be expected to show characteristic ions corresponding to the loss of methyl groups and the silylated phenol (B47542) moiety.

Table 2: Typical GC-MS Parameters for this compound (as TMS derivative) Analysis

| Parameter | Value |

| GC System | |

| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| MS System | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-550 |

| Ion Source Temp. | 230 °C |

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is a highly sensitive and selective technique for the quantification of fluorescent compounds or those that can be derivatized to become fluorescent. nih.govresearchgate.net Phenolic compounds, such as this compound, often exhibit native fluorescence, making HPLC-FLD a suitable method for their analysis. ub.edu This technique can offer lower detection limits compared to UV detection. ub.edu

The HPLC separation would be similar to that described for UPLC-MS/MS, typically employing a reversed-phase C18 column and a mobile phase of acidified water and an organic solvent. After separation on the column, the eluent passes through a fluorescence detector. The detector irradiates the sample with a specific excitation wavelength, and the emitted light at a longer wavelength is measured. The intensity of the emitted light is proportional to the concentration of the analyte.

For this compound, the excitation and emission wavelengths would need to be optimized to achieve maximum sensitivity. These wavelengths are determined by the fluorometric properties of the molecule's phenolic ring.

Table 3: Representative HPLC-FLD Conditions for this compound Analysis

| Parameter | Value |

| HPLC System | |

| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Water/Methanol or Water/Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Fluorescence Detector | |

| Excitation Wavelength | Typically in the range of 270-285 nm for phenols |

| Emission Wavelength | Typically in the range of 300-350 nm for phenols |

Spectroscopic Characterization for Structural Confirmation and Purity Assessment

Spectroscopic techniques are vital for the unambiguous structural elucidation of this compound and for assessing its purity. These methods provide detailed information about the molecule's atomic and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are used to provide a complete picture of the carbon-hydrogen framework of this compound. rsc.orgbeilstein-journals.org

In the ¹H NMR spectrum of this compound, distinct signals are expected for the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring will appear as two doublets in the aromatic region (typically δ 6.8-7.3 ppm). The methylene (B1212753) protons (-CH₂-) of the benzyl (B1604629) group will produce a singlet around δ 5.0 ppm. The methyl protons of the acetate group will also give a singlet, but further upfield, around δ 2.1 ppm. The phenolic hydroxyl proton will show a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum provides information about the carbon skeleton. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the ester group will be found significantly downfield (around δ 170 ppm). The aromatic carbons will appear in the δ 115-160 ppm region, with the carbon attached to the hydroxyl group being the most deshielded in that group. The methylene carbon will resonate around δ 65 ppm, and the methyl carbon of the acetate group will be the most upfield, at approximately δ 21 ppm.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic Protons (ortho to -OH) | ~ 6.8 | Doublet | 2H |

| Aromatic Protons (ortho to -CH₂OAc) | ~ 7.2 | Doublet | 2H |

| Methylene Protons (-CH₂-) | ~ 5.0 | Singlet | 2H |

| Methyl Protons (-CH₃) | ~ 2.1 | Singlet | 3H |

| Hydroxyl Proton (-OH) | Variable | Broad Singlet | 1H |

| ¹³C NMR | Predicted Chemical Shift (ppm) | ||

| Carbonyl Carbon (C=O) | ~ 170 | ||

| Aromatic Carbon (-C-OH) | ~ 158 | ||

| Aromatic Carbons (-C-H) | ~ 115, 130 | ||

| Aromatic Carbon (-C-CH₂OAc) | ~ 128 | ||

| Methylene Carbon (-CH₂-) | ~ 65 | ||

| Methyl Carbon (-CH₃) | ~ 21 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. researchgate.net For this compound, the IR spectrum will show characteristic absorption bands corresponding to the O-H, C=O, C-O, and aromatic C-H bonds.

A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The sharpness and exact position of this peak can be affected by hydrogen bonding. A strong, sharp absorption peak around 1735-1750 cm⁻¹ is characteristic of the C=O stretching vibration of the ester functional group. The C-O stretching vibrations of the ester will appear in the 1000-1300 cm⁻¹ region. Finally, absorptions corresponding to the aromatic C-H stretching will be observed just above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring will be seen in the 1450-1600 cm⁻¹ region.

Table 5: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| Phenolic O-H Stretch | 3200-3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| Ester C=O Stretch | 1735-1750 | Strong, Sharp |

| Aromatic C=C Stretch | 1450-1600 | Medium |

| Ester C-O Stretch | 1000-1300 | Strong |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique well-suited for the analysis of moderately polar and thermally labile compounds like this compound. As a soft ionization method, ESI-MS allows for the generation of intact molecular ions from a liquid phase, minimizing fragmentation and preserving the molecular integrity of the analyte for detection. nih.gov This technique is frequently coupled with liquid chromatography (LC) to create a highly selective and sensitive system (LC-ESI-MS/MS) capable of analyzing complex mixtures. nih.govmdpi.com

For this compound, ionization can typically be achieved in both positive and negative ion modes.

Positive Ion Mode: The molecule accepts a proton (H+), often facilitated by an acidic mobile phase (e.g., containing formic acid), to form the protonated molecule, [M+H]+. waters.comgcms.cz

Negative Ion Mode: The phenolic hydroxyl group can lose a proton, particularly in a basic mobile phase, to form the deprotonated molecule, [M-H]⁻. nih.govupce.cz

The choice of ionization mode depends on the specific analytical conditions and the desired sensitivity. Tandem mass spectrometry (MS/MS) is then employed for quantification. In this process, the specific molecular ion (precursor ion) is selected and fragmented through collision-induced dissociation to produce characteristic product ions. Monitoring a specific precursor-to-product ion transition, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and significantly reduces background noise, enabling accurate quantification at very low concentrations. ual.esresearchgate.net

Table 1: Theoretical Mass-to-Charge (m/z) Ratios for this compound Ions in ESI-MS Molecular Formula: C₉H₁₀O₃ | Monoisotopic Mass: 166.0630 u

| Ionization Mode | Adduct/Loss | Ion Formula | Calculated m/z |

|---|---|---|---|

| Positive | [M+H]⁺ | [C₉H₁₁O₃]⁺ | 167.0703 |

| Positive | [M+Na]⁺ | [C₉H₁₀O₃Na]⁺ | 189.0522 |

| Negative | [M-H]⁻ | [C₉H₉O₃]⁻ | 165.0557 |

Optimization of Sample Preparation Techniques for Biological and Environmental Samples

The analysis of this compound in complex matrices such as biological fluids (plasma, urine) or environmental samples (water, soil) necessitates a robust sample preparation step. nih.govnih.gov The primary goals of sample preparation are to remove interfering substances that can compromise the analysis, concentrate the analyte to detectable levels, and transfer it into a solvent compatible with the analytical instrument. nih.gov

Solid-Phase Extraction (SPE) is one of the most widely used and effective techniques for cleaning up and concentrating phenolic compounds from aqueous samples. nih.govnih.govphenomenex.com The process involves passing the liquid sample through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while matrix interferences are washed away. Finally, the analyte is eluted with a small volume of an appropriate solvent. ual.es For a compound with the polarity of this compound, a reversed-phase sorbent like C18 (octadecyl-bonded silica) is commonly employed. nih.govmdpi.com

Optimization of an SPE method involves several critical steps:

Sorbent Selection: Choosing a sorbent that provides strong retention for the analyte and minimal retention for interferences. Polymeric sorbents can also be used and may offer higher capacity and stability across a wider pH range. nih.gov

Sample Pre-treatment: Adjusting the pH of the sample can be crucial. For phenolic compounds, acidifying the sample (e.g., to pH 2-3) ensures the hydroxyl group is protonated, increasing its retention on non-polar sorbents like C18. nih.gov

Wash Step: Using a weak solvent to rinse the cartridge and remove co-adsorbed, weakly bound interferences without eluting the target analyte.

Elution: Selecting a strong organic solvent to quantitatively recover the analyte from the sorbent.

Table 2: Example of a Generic Solid-Phase Extraction (SPE) Protocol for this compound from a Water Sample

| Step | Procedure | Purpose | Example Solvents |

|---|---|---|---|

| 1. Conditioning | Pass a strong organic solvent, followed by reagent water, through the C18 cartridge. | To activate the sorbent and ensure reproducible retention. | Methanol, followed by deionized water. |

| 2. Sample Loading | Apply the pre-treated (e.g., acidified) water sample to the cartridge at a controlled flow rate. | To adsorb the analyte onto the sorbent. | N/A |

| 3. Washing | Rinse the cartridge with a weak solvent mixture. | To remove hydrophilic interferences. | Water or a water/methanol mixture (e.g., 95:5 v/v). |

| 4. Elution | Pass a small volume of a strong organic solvent through the cartridge to desorb the analyte. | To recover the purified and concentrated analyte. | Methanol, Acetonitrile, or Ethyl acetate. |

| 5. Post-Elution | Evaporate the eluate to dryness and reconstitute in the mobile phase. | To prepare the final extract for LC-MS injection. ual.esnih.gov | N/A |

Other techniques like Liquid-Liquid Extraction (LLE) , using water-immiscible organic solvents such as ethyl acetate, can also be employed, particularly for samples with high levels of interferents. ecoxtract.com The choice of method depends on the sample matrix, required detection limits, and available resources.

Method Validation Parameters: Sensitivity, Selectivity, and Robustness

Validation is the process of demonstrating that an analytical method is suitable for its intended purpose. wjarr.comnih.gov For the quantification of this compound, key validation parameters include sensitivity, selectivity, and robustness.

Sensitivity: This parameter defines the lowest concentration of the analyte that can be reliably measured. It is typically described by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). wjarr.com

LOD: The lowest concentration of the analyte that can be detected but not necessarily quantified with acceptable precision and accuracy. It is often estimated based on a signal-to-noise ratio of 3:1.

LOQ: The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. A signal-to-noise ratio of 10:1 is a common benchmark for the LOQ. wjarr.com For LC-MS/MS methods analyzing similar phenolic compounds, LOQs in the low ng/mL or µg/L range are often achievable. ual.es

Selectivity (or Specificity): Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. nih.govscielo.br In LC-MS/MS, high selectivity is achieved through the combination of:

Chromatographic Separation: The retention time of this compound on the LC column provides the first dimension of separation.

Mass Spectrometric Detection: The use of specific MRM transitions (precursor ion → product ion) is highly selective, as it is unlikely that an interfering compound will have the same retention time, the same precursor mass, and fragment to the same product ion as the target analyte. researchgate.net

Robustness: Robustness measures the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. scielo.br It provides an indication of the method's reliability during routine use. The robustness of an LC-MS method is tested by slightly altering parameters and observing the effect on the results (e.g., peak area, retention time, and calculated concentration).

Table 3: Parameters for Assessing the Robustness of an HPLC Method

| Parameter | Typical Variation |

|---|---|

| Mobile Phase Composition | ± 2% absolute for the organic solvent component |

| Mobile Phase pH | ± 0.2 units |

| Column Temperature | ± 5 °C |

| Flow Rate | ± 5-10% of the nominal flow rate |

| Different Column Lots/Batches | Comparison between two or more different batches |

| Injection Volume | ± 10% |

Research Applications and Future Directions for 4 Hydroxybenzyl Acetate

Role as a Chemical Building Block in Advanced Organic Synthesis

4-Hydroxybenzyl acetate's bifunctional nature, possessing both an ester and a phenolic hydroxyl group, makes it a potentially valuable precursor in the synthesis of more complex molecules.

Currently, direct research detailing the use of 4-Hydroxybenzyl acetate (B1210297) as a primary precursor in the synthesis of novel materials and polymers is limited. The scientific literature more frequently cites the use of its parent compound, 4-hydroxybenzyl alcohol, in the creation of polymers such as poly(4-hydroxybenzyl alcohol) and hydroxybenzyl methacrylate (B99206) (HBM)-based hydrogels. vot.pllifechempharma.com These studies highlight the utility of the 4-hydroxybenzyl scaffold in polymer chemistry, suggesting a potential, though yet unexplored, role for this compound as a monomer or modifying agent in the development of new polymeric materials.

The 4-hydroxybenzyl moiety is a common feature in various biologically active molecules. Research has demonstrated that derivatives of 4-hydroxybenzyl alcohol can exhibit significant pharmacological effects, such as sedative-hypnotic activities. nih.govrsc.orgrsc.org A notable example of a closely related acetate derivative in pharmacological research is the synthesis of [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid compounds. nih.gov These molecules have been identified as potent and selective agonists for the thyroid hormone receptor β (TRβ), which plays a role in regulating metabolism. nih.gov One compound from this series demonstrated positive effects on plasma lipid endpoints in in vivo models of dyslipidemia. nih.gov While not directly starting from this compound, this highlights the potential of the this compound structure as a key intermediate for creating new pharmacologically active scaffolds in the non-clinical drug discovery phase. Another related compound, Benzyl (B1604629) (4-Hydroxyphenyl)acetate, serves as an intermediate in the preparation of Camostat metabolites, which are of interest in pharmaceutical research. scbt.com

Agrochemistry Applications: Research into Herbicidal and Crop Protection Agents

The structural components of this compound are of interest in the field of agrochemistry. While direct studies on the herbicidal or crop protection properties of this compound are not extensively documented, research into derivatives containing the 4-hydroxybenzyl group indicates a promising potential. For instance, a series of novel 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one esters have been synthesized and evaluated for their herbicidal activity. Preliminary bioassays of these compounds showed good herbicidal activity against various plant species, including Zea mays (corn), Triticum aestivum (wheat), and Arabidopsis thaliana. Further greenhouse tests confirmed the efficacy of some of these compounds against common weeds like Stellaria media (chickweed), Echinochloa crus-galli (barnyard grass), and Setaria viridis (green foxtail) at a concentration of 1,000 g/ha. This research suggests that the 4-hydroxybenzyl scaffold could be a valuable component in the design of new herbicidal agents.

Explorations in Food Science and Flavor Chemistry (Research Context)

In the realm of food science, this compound has been investigated for its potential as a flavor and fragrance compound. One study focused on the enzymatic synthesis of various benzyl alcohol derivatives, including this compound, via transesterification with vinyl acetate. mdpi.comsciforum.netresearchgate.net This "green chemistry" approach is of particular interest to the food industry for producing natural-like flavor compounds. mdpi.com

The study also explored the antioxidant properties of the synthesized esters. mdpi.comsciforum.net this compound was found to have an IC50 value of 85.72 ± 1.02 mM in a DPPH radical scavenging assay, indicating some antioxidant activity. sciforum.net Although not as potent as other tested compounds like vanillyl acetate, this finding opens up the possibility of this compound having a dual function in food systems as both a flavoring agent and a minor antioxidant. mdpi.com

| Compound | Conversion Yield (%) | Antioxidant Activity (IC50, mM) |

| This compound | ~17 | 85.72 ± 1.02 |

| Benzyl acetate | ~90 | >100 |

| 2-Hydroxybenzyl acetate | - | 62.65 ± 7.95 |

| Vanillyl acetate | ~42 | 0.83 ± 0.04 |

Data sourced from a study on the enzymatic synthesis of benzyl alcohol derivatives. mdpi.comsciforum.netsciforum.net

Emerging Areas of Research and Unexplored Biological Functions

While dedicated research on the biological functions of this compound is in its early stages, the known activities of its parent compound, 4-hydroxybenzyl alcohol (HBA), provide a strong rationale for further investigation. HBA is a well-studied phenolic compound with a range of biological effects, including neuroprotective, anti-inflammatory, and antioxidant properties. lifechempharma.commedchemexpress.comnih.govresearchgate.net The neuroprotective effects of HBA have been demonstrated in models of ischemic stroke, where it has been shown to enhance astrocyte survival and function. nih.govresearchgate.net

The enzymatic synthesis study that produced this compound also screened it for antimicrobial activity. researchgate.net Against Escherichia coli and Staphylococcus aureus, it was found to be ineffective. sciforum.net However, the broader screening of related benzyl esters suggests that subtle structural modifications can significantly impact antimicrobial potency, indicating a potential area for future derivatization studies of this compound. researchgate.net The antioxidant activity, although modest, is another area that warrants further exploration, particularly in biological systems. mdpi.com

Challenges and Opportunities in Advancing this compound Research

The advancement of research on this compound faces both challenges and opportunities. A primary challenge is the limited body of research focused directly on this compound. Much of the existing literature investigates its parent alcohol, which, while informative, does not fully elucidate the specific properties and potential of the acetate ester.

Another challenge lies in its synthesis. For example, in the enzymatic synthesis of flavor compounds, the conversion yield for this compound was significantly lower (around 17%) compared to other benzyl acetates like the unsubstituted benzyl acetate (approximately 90%). mdpi.comsciforum.netresearchgate.net This suggests that optimizing synthetic routes to improve yield and cost-effectiveness is crucial for enabling broader research and potential commercial applications.

Despite these challenges, significant opportunities exist. The known biological activities of the 4-hydroxybenzyl scaffold in pharmacology and agrochemistry provide a strong impetus for exploring the potential of this compound in these areas. nih.govnih.gov Its role as a potential flavor compound with antioxidant properties also presents an interesting avenue for the food industry. mdpi.com Future research should focus on developing efficient synthetic methods, conducting comprehensive biological evaluations of this compound itself, and exploring the synthesis of novel derivatives to unlock its full potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.